VBY-825
Overview
Description
VBY-825 is a novel, reversible inhibitor of multiple cysteine cathepsins, including cathepsins B, L, S, V, F, and K . Cathepsins are proteases that play a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and apoptosis . This compound has shown high potency against these cathepsins, making it a valuable tool for scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of VBY-825 involves several steps, including the formation of key intermediates and the final coupling reactions . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve high yields and purity .
Industrial production methods for this compound are designed to scale up the synthesis process while maintaining the quality and consistency of the compound . This involves optimizing the reaction conditions, purification steps, and quality control measures to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
VBY-825 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation reactions of this compound can lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound . Substitution reactions can introduce different functional groups into the molecule, potentially altering its inhibitory activity and selectivity .
Scientific Research Applications
VBY-825 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of protease inhibition and to develop new inhibitors with improved properties . In biology, this compound is used to investigate the role of cathepsins in various cellular processes, such as protein degradation, antigen presentation, and apoptosis .
In medicine, this compound has shown potential as a therapeutic agent for the treatment of diseases involving dysregulated protease activity, such as cancer, neurodegenerative disorders, and inflammatory diseases . It has been used in preclinical studies to evaluate its efficacy in reducing tumor growth, inhibiting bone destruction, and alleviating pain .
In industry, this compound is used in the development of new drugs and therapeutic strategies targeting cathepsins . Its high potency and selectivity make it a valuable tool for drug discovery and development .
Mechanism of Action
VBY-825 exerts its effects by reversibly inhibiting the activity of multiple cysteine cathepsins . The compound binds to the active site of the cathepsins, preventing them from cleaving their substrates . This inhibition disrupts various cellular processes that rely on cathepsin activity, such as protein degradation, antigen presentation, and apoptosis .
The molecular targets of this compound include cathepsins B, L, S, V, F, and K . By inhibiting these proteases, this compound can modulate the activity of various signaling pathways involved in cell growth, differentiation, and survival . This makes it a promising candidate for the treatment of diseases characterized by dysregulated protease activity .
Comparison with Similar Compounds
VBY-825 is unique in its ability to inhibit multiple cysteine cathepsins with high potency and selectivity . Similar compounds include other cathepsin inhibitors, such as E-64, CA-074, and K11777 . These inhibitors also target cysteine cathepsins but may differ in their selectivity, potency, and mechanism of action .
For example, E-64 is a potent inhibitor of cathepsins B and L but has limited activity against other cathepsins . CA-074 is a selective inhibitor of cathepsin B, while K11777 targets cathepsins K and S . Compared to these inhibitors, this compound offers broader inhibition of multiple cathepsins, making it a versatile tool for scientific research and therapeutic applications .
Properties
IUPAC Name |
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXXDKQNAHHON-BJLQDIEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F4N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310340-58-9 | |
Record name | VBY-825 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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